molecular formula C12H15NO B14626337 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one CAS No. 54520-29-5

1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B14626337
CAS No.: 54520-29-5
M. Wt: 189.25 g/mol
InChI Key: ZPWHBRLPHWKPBP-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a methyl group at the first position and a 4-methylphenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. For example, it has been shown to inhibit the dopamine transporter and norepinephrine transporter, affecting neurotransmitter reuptake .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .

Properties

CAS No.

54520-29-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-9-3-5-10(6-4-9)11-7-12(14)13(2)8-11/h3-6,11H,7-8H2,1-2H3

InChI Key

ZPWHBRLPHWKPBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N(C2)C

Origin of Product

United States

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